Propyl 3-amino-4-chlorobenzoate
Description
Propyl 3-amino-4-chlorobenzoate is a benzoate ester derivative featuring a propyl ester group, an amino (-NH₂) substituent at the 3-position, and a chlorine (-Cl) atom at the 4-position of the benzene ring. The amino group enhances hydrogen-bonding capacity, which may improve solubility in polar solvents, while the electron-withdrawing chlorine atom could influence reactivity and stability. Such compounds are often explored in pharmaceuticals, agrochemicals, and material science due to their tunable functional groups .
Properties
IUPAC Name |
propyl 3-amino-4-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h3-4,6H,2,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJVVDUAIWCUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 3-amino-4-chlorobenzoate typically involves the esterification of 3-amino-4-chlorobenzoic acid with propanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or xylene to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same esterification reaction but is optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-amino-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Sodium hydroxide or primary amines can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-nitro-4-chlorobenzoate derivatives.
Reduction: 3-amino-4-chlorobenzoate derivatives.
Substitution: Hydroxyl or amino-substituted benzoate derivatives.
Scientific Research Applications
Propyl 3-amino-4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological substrates.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of propyl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorobenzoate Esters
- Propyl 3-Chlorobenzoate (C₁₀H₁₁ClO₂): Structure: Chlorine at the 3-position, lacking the amino group. Applications: Used in pharmaceutical and agrochemical research for its stability and reactivity. Molecular Weight: ~198.5 g/mol (calculated). Comparison: The addition of a 4-chloro and 3-amino group in Propyl 3-amino-4-chlorobenzoate introduces dual electronic effects: the amino group donates electrons (activating the ring), while chlorine withdraws electrons (deactivating). This combination may balance reactivity, making the compound more versatile in synthesis compared to Propyl 3-chlorobenzoate .
Parabens (Hydroxybenzoates)
- Propyl Paraben (C₁₀H₁₂O₃): Structure: Hydroxyl (-OH) at the 4-position. Applications: Widely used as a preservative due to antimicrobial activity. Molecular Weight: 180.2 g/mol . Comparison: Replacing the hydroxyl group in parabens with chlorine and amino substituents shifts the compound’s bioactivity.
Amino-Substituted Benzoates
- Ethyl 4-(Pyridazin-3-yl)Phenethylamino Benzoate (I-6230): Structure: Ethyl ester with a pyridazinyl-phenethylamino group at the 4-position. Applications: Investigated in medicinal chemistry for receptor-targeted drug design . Molecular Weight: ~395.4 g/mol (estimated).
Phenolic Derivatives
- 4-Propylphenol (C₇H₁₂O): Structure: Propyl chain at the 4-position with a hydroxyl group. Applications: Used in fragrances (clove-like odor) and as a synthetic intermediate. Molecular Weight: 112.17 g/mol . Comparison: The ester group in this compound reduces acidity (compared to phenolic -OH) and enhances hydrolytic stability, making it more suitable for prolonged storage or controlled-release formulations .
Physico-Chemical and Functional Properties
*Hypothetical data inferred from analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
